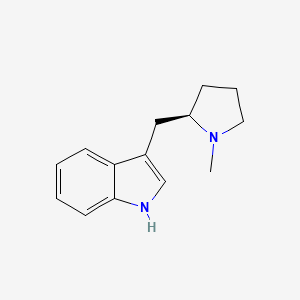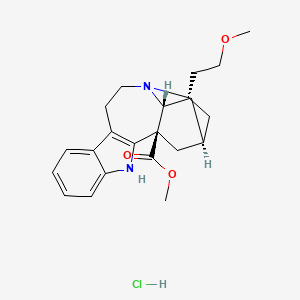
L-(-)-Malic Acid-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-(-)-Malic Acid-13C4 is a stable isotope-labeled form of malic acid, where four carbon atoms are replaced by the carbon-13 isotope. Malic acid is a naturally occurring compound found in various fruits, particularly apples. It plays a crucial role in the citric acid cycle, which is essential for cellular respiration in living organisms. The isotope-labeled version, this compound, is used extensively in scientific research to trace metabolic pathways and study biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-(-)-Malic Acid-13C4 can be synthesized through the isotope exchange reaction, where malic acid is treated with carbon-13 labeled carbon dioxide under specific conditions. Another method involves the fermentation of glucose-13C6 using specific strains of microorganisms that produce malic acid as a metabolic byproduct.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation process. Microorganisms such as Aspergillus oryzae or Saccharomyces cerevisiae are cultured in a medium containing glucose-13C6. The fermentation process is optimized to maximize the yield of malic acid, which is then purified and labeled with carbon-13.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form oxaloacetic acid.
Reduction: It can be reduced to form L-(-)-lactic acid.
Substitution: The hydroxyl group in malic acid can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
- Various substituted malic acid derivatives from substitution reactions.
Oxaloacetic acid: from oxidation.
L-(-)-lactic acid: from reduction.
Scientific Research Applications
L-(-)-Malic Acid-13C4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways in cells and organisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in studying the structure and dynamics of biological macromolecules.
Mass Spectrometry: Used as a standard in quantitative analysis of metabolic intermediates.
Biochemical Research: Helps in understanding enzyme mechanisms and metabolic flux analysis.
Medical Research: Used in studies related to metabolic disorders and cancer research.
Mechanism of Action
L-(-)-Malic Acid-13C4 exerts its effects by participating in the citric acid cycle. It is converted to oxaloacetic acid by the enzyme malate dehydrogenase. This conversion is crucial for the production of energy in the form of adenosine triphosphate (ATP). The labeled carbon atoms allow researchers to track the movement and transformation of malic acid within metabolic pathways, providing insights into cellular processes and enzyme activities.
Comparison with Similar Compounds
- L-Aspartic Acid-13C4
- L-Glutamic Acid-13C5
- L-Glutamine-13C5
Comparison: L-(-)-Malic Acid-13C4 is unique due to its role in the citric acid cycle and its specific labeling with carbon-13. While L-Aspartic Acid-13C4 and L-Glutamic Acid-13C5 are also used in metabolic studies, they participate in different metabolic pathways. L-Glutamine-13C5 is primarily involved in nitrogen metabolism. The uniqueness of this compound lies in its specific application in studying the citric acid cycle and energy production in cells.
Properties
CAS No. |
150992-96-4 |
|---|---|
Molecular Formula |
C4H6O5 |
Molecular Weight |
138.06 g/mol |
IUPAC Name |
(2S)-2-hydroxy(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |
InChI Key |
BJEPYKJPYRNKOW-UVYXLFMMSA-N |
SMILES |
C(C(C(=O)O)O)C(=O)O |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)O)[13C](=O)O |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)O |
Synonyms |
(2S)-2-Hydroxybutanedioic-13C4 Acid; (-)-(S)-Malic Acid-13C4; (-)-Hydroxysuccinic Acid-13C4; (-)-L-Malic Acid-13C4; (-)-Malic Acid-13C4; (2S)-2-Hydroxybutanedioic Acid-13C4; (2S)-2-Hydroxysuccinic Acid-13C4; (2S)-Malic Acid-13C4; (S)-Malic Acid-13C4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol](/img/structure/B568980.png)

![N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide](/img/structure/B568982.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)
![1,3-Bis[(1-Methylethyl)aMino]-2-propanol Dihydrochloride](/img/structure/B568992.png)




